Ganirelix 1-4 peptide is classified as a peptide hormone and falls under the category of GnRH antagonists. It is synthesized to mimic certain aspects of the endogenous GnRH, which is crucial for regulating the hypothalamic-pituitary-gonadal axis. The structural modifications in Ganirelix are designed to improve its stability and efficacy compared to native GnRH, making it an important tool in fertility treatments.
The synthesis of Ganirelix 1-4 peptide typically employs solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides in a stepwise manner. The process involves the following key steps:
Ganirelix 1-4 peptide has a complex structure characterized by specific amino acid substitutions that enhance its biological activity. The molecular formula is represented as:
The molecular weight of Ganirelix Acetate, its common form, is approximately 1570.4 g/mol. The structure includes:
Ganirelix undergoes several chemical reactions during its metabolism and interaction with biological systems:
These reactions highlight its role as an effective antagonist in modulating hormone levels during ovarian stimulation protocols.
Ganirelix functions by competitively inhibiting GnRH receptors located in the anterior pituitary gland. This inhibition leads to:
Clinical studies have demonstrated significant reductions in serum LH and FSH levels following administration, underscoring its efficacy in preventing premature ovulation during fertility treatments.
Ganirelix exhibits several notable physical and chemical properties:
These properties make Ganirelix suitable for clinical applications in reproductive medicine.
Ganirelix 1-4 peptide has significant applications in reproductive health:
Ganirelix 1-4 peptide (Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-NH-CH₂-CH₂-CO₂H) synthesis employs Fmoc/tBu SPPS with strategic optimizations to address steric hindrance and sequence-dependent aggregation. The tetrapeptide backbone is assembled on low-loading 2-chlorotrityl chloride resin (0.8–1.2 mmol/g) to minimize intermolecular side reactions and improve crude purity by 15–20% compared to standard polystyrene resins [5] [6]. Pseudoproline dipeptide mimics (e.g., Fmoc-Ser(ψ⁴⁵Me,HPro)-OH) are incorporated at Ser³⁻⁴ positions to disrupt β-sheet formation, reducing deletion sequences by 40% as quantified by HPLC [5]. A temperature-controlled synthesis protocol (0–5°C for couplings, 20°C for deprotections) minimizes aspartimide formation at the D-4Cpa²-Ser³ junction while maintaining coupling efficiency >99% per cycle [6]. Post-assembly, the resin is treated with TFA/TIS/H₂O (95:2.5:2.5) + 0.1 M HCl for 2 hours, achieving >95% cleavage yield and suppressing tert-butyl cation-mediated alkylation of D-2Nal¹ [6].
Table 1: SPPS Parameters for Ganirelix 1-4
Parameter | Optimized Condition | Effect on Purity |
---|---|---|
Resin Type | 2-Cl-Trt (0.8 mmol/g) | ↑ 18% (vs. Wang) |
Solvent System | DCM/DMF (1:1) + 0.1 M OxymaPure | ↑ Coupling kinetics |
Temperature | 0°C (coupling), 20°C (deprotection) | ↓ Aspartimide by 40% |
Cleavage Cocktail | TFA/TIS/H₂O/HCl (94.9:2.5:2.5:0.1) | ↓ Alkylation <1% |
Orthogonal protection is critical for the branched glutamic acid surrogate at position 4. The C-terminal is anchored as Fmoc-Glu-OAll on 2-Cl-Trt resin, enabling selective Alloc deprotection with Pd(PPh₃)₄/N-methylaniline (5:1) in DCM for 120 minutes, followed by on-resin amidation with 4-aminobutanoic acid using HATU/DIEA [8]. Fragment condensation (1–2 + 3–4) utilizes:
Acid-labile PEGylated trityl resins enable high-yield C-terminal functionalization for the modified Glu⁴ residue. Loading Fmoc-Glu-OAll onto PEG-PS-CH₂-2-Cl-Trt resin (0.3 mmol/g) via esterification with DIC/DMAP (5 eq, 24h) achieves 95% loading efficiency, confirmed by Fmoc quantification at 301 nm [5] [6]. After peptide assembly, the Allyl ester is cleaved with Pd(0), and the exposed carboxylate is amidated with 4-aminobutanoic acid tert-butyl ester using PyBOP/Cl-HOBt, followed by TFA-mediated tBu removal. Silane-based scavengers (triisopropylsilane) suppress carbocation formation during final cleavage, reducing naphthylalanine alkylation to <0.5% [6]. For C-terminal modifications, Rink amide AM resin functionalized with ethylene diamine yields the desired C-terminal carboxamide after TFA cleavage [5].
Steric hindrance at D-2Nal¹-D-4Cpa² requires tailored coupling protocols:
Table 2: Coupling Reagent Efficiency for Hindered Sites
Dipeptide Sequence | Optimal Reagent | Yield | Epimerization |
---|---|---|---|
D-2Nal-D-4Cpa | PyAOP/6-Cl-HOBt | 98% | 0.3% |
D-4Cpa-D-3Pal | HATU/HOAt | 96% | 0.8% |
D-3Pal-Ser | DIC/OxymaPure | 99% | 0.1% |
Though not in Ganirelix 1-4 itself, analogous Dde protection strategies enable synthesis of modified variants. Fmoc-Lys(Dde)-OH is incorporated at position 4 for subsequent on-resin guanidinylation. Dde removal uses 2% hydrazine in DMF (3×5 min) instead of standard piperidine to prevent Fmoc loss at adjacent residues [1]. Complete deprotection is confirmed by chloranil test (blue coloration for free amine). For guanidinylation, resin-bound Lys⁴ is treated with N,N'-di-Boc-N"-triflylguanidine (5 eq) and ytterbium triflate (0.2 eq) in DCM for 12 hours, followed by TFA cleavage to yield homoarginine analogues. This method achieves >95% conversion versus 70% with PyBOP alone [1] [8]. Real-time monitoring via in-situ IR spectroscopy (disappearance of Dde C=O at 1715 cm⁻¹) optimizes hydrazine exposure to <15 minutes, minimizing hydrazide formation [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7